molecular formula C14H12FNO3S2 B2548772 4-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid CAS No. 378209-01-9

4-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid

Cat. No.: B2548772
CAS No.: 378209-01-9
M. Wt: 325.37
InChI Key: MWZHPCUQVDLZEM-FLIBITNWSA-N
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Description

This compound belongs to the rhodanine (2-thioxo-1,3-thiazolidin-4-one) family, characterized by a five-membered heterocyclic core with a ketone at position 4 and a thione at position 2. The 5Z-configuration of the benzylidene substituent (2-fluorophenyl) and the butanoic acid chain at position 3 distinguish it from other analogs. Rhodanine derivatives are widely studied for their antimicrobial, anticancer, and enzyme-inhibitory activities due to their ability to interact with biological targets via hydrogen bonding, hydrophobic interactions, and π-stacking .

Properties

IUPAC Name

4-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO3S2/c15-10-5-2-1-4-9(10)8-11-13(19)16(14(20)21-11)7-3-6-12(17)18/h1-2,4-5,8H,3,6-7H2,(H,17,18)/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWZHPCUQVDLZEM-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Step 1: Synthesis begins with the formation of the thiazolidinone ring by reacting 2-aminothiophenol with chloroacetic acid under basic conditions.

  • Step 2: The intermediate thiazolidinone is then reacted with the 2-fluorobenzaldehyde in a condensation reaction to form the 5-(2-fluorophenyl)-4-oxo-thiazolidine.

  • Step 3:

Industrial Production Methods

Industrial production typically involves the same steps as above but optimized for scale. Continuous flow reactors and automated synthesis platforms are often used to enhance the efficiency and yield of the reactions.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation to form sulfoxide or sulfone derivatives.

  • Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.

  • Substitution: Halogenation and nitration can occur on the aromatic ring, introducing functional groups such as chlorine or nitro groups.

Common Reagents and Conditions

  • Oxidation: Use of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: Employing reducing agents like sodium borohydride or lithium aluminium hydride.

  • Substitution: Halogenation can be achieved with reagents like N-bromosuccinimide (NBS) under UV light.

Major Products

  • Oxidation Products: Formation of sulfoxide and sulfone derivatives.

  • Reduction Products: Alcohol derivatives from the reduction of the ketone group.

  • Substitution Products: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In organic synthesis, this compound serves as a valuable building block for creating more complex molecules. Its unique structure allows it to participate in various chemical reactions, including:

  • Oxidation : Can be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide.
  • Reduction : Reduction of carbonyl groups to alcohols using sodium borohydride.
  • Substitution : The benzylidene group can undergo electrophilic aromatic substitutions.

Biology

The compound has shown promising biological activities:

  • Antimicrobial Activity : Exhibits potential against various bacterial strains.
  • Antifungal Properties : Demonstrates efficacy in inhibiting fungal growth.
  • Antiviral Effects : Preliminary studies suggest activity against certain viruses.

Medicine

Research indicates potential therapeutic applications:

  • Anti-inflammatory Properties : The compound may reduce inflammation markers in vitro.
  • Anticancer Activity : In studies conducted by the National Cancer Institute, it displayed significant antitumor effects against human cancer cell lines, indicating its potential as an anticancer agent .
Application AreaObserved Effects
AntimicrobialEffective against specific strains
AntifungalInhibition of fungal growth
AntiviralActivity against select viruses
Anti-inflammatoryReduction in inflammation markers
AnticancerSignificant inhibition of tumor cell growth

Case Studies

Several studies have documented the effects of this compound in various settings:

  • Anticancer Efficacy Study : In vitro assessments showed that 4-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid had a mean growth inhibition rate of approximately 12.53% against a panel of cancer cell lines, suggesting its potential as a lead compound for further development .
  • Biological Activity Assessment : Studies highlighted its antimicrobial and antifungal properties, where it was effective in inhibiting growth in various pathogenic strains, making it a candidate for drug development in infectious diseases.

Industrial Applications

The unique chemical properties of this compound make it useful in developing new materials and chemical processes. Its ability to undergo various transformations allows for its use in synthesizing novel compounds for industrial applications.

Mechanism of Action

4-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid exerts its effects through multiple pathways:

  • Molecular Targets: The compound interacts with enzymes involved in bacterial cell wall synthesis, disrupting their function.

  • Pathways: It inhibits the activity of DNA gyrase and topoisomerase IV in bacteria, leading to cell death. In cancer cells, it induces apoptosis through the mitochondrial pathway.

Comparison with Similar Compounds

Structural Variations in the Arylidene Substituent

The arylidene group at position 5 significantly influences biological activity and physicochemical properties:

Compound Name Arylidene Substituent Melting Point (°C) Key Biological Activity Reference
4-[(5Z)-5-[(2-Fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid 2-Fluorophenyl Not reported Potential GPR35 modulation
(Z)-5-((4-Methyl-1H-imidazol-5-yl)methylidene)-4-oxo-2-thioxothiazolidin-3-ylacetic acid (4b) 4-Methylimidazole 254–256 Antibacterial/antifungal
(Z)-5-((1,3-Diphenyl-1H-pyrazol-4-yl)methylidene)-4-oxo-2-thioxothiazolidin-3-yl acetic acid (4c) 1,3-Diphenylpyrazole 263–265 Antibacterial/antifungal
2-[(5Z)-5-(4-Bromobenzylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid 4-Bromophenyl Not reported Enzyme inhibition (DUSP3, IC₅₀)
ML-145 (GPR35 antagonist) 2-Methyl-3-phenylpropenyl Not reported Human GPR35 antagonism

Key Observations :

  • Electron-Withdrawing Groups (e.g., F, Br) : The 2-fluorophenyl and 4-bromophenyl substituents enhance metabolic stability and target binding via electronegative effects. Fluorine’s smaller size compared to bromine may reduce steric hindrance, improving receptor compatibility .
  • Heteroaromatic Groups (e.g., imidazole, pyrazole) : These improve solubility and enable π-π interactions with aromatic residues in enzyme active sites, as seen in compound 4b’s antifungal activity .

Variations in the Carboxylic Acid Substituent

The carboxylic acid chain at position 3 modulates solubility and target engagement:

Compound Name Carboxylic Acid Substituent Molecular Weight (g/mol) Biological Relevance Reference
This compound Butanoic acid ~381.4 Enhanced solubility and PK N/A
2-[(5Z)-5-(4-Bromobenzylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid 3-Methylbutanoic acid 400.3 Dual specificity phosphatase inhibition
ML-145 Benzoic acid ~500.5 Species-selective GPR35 antagonism
N-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide Nitrobenzamide ~456.4 Plant growth modulation (14.19% efficacy)

Key Observations :

  • Butanoic Acid vs. Shorter Chains: The butanoic acid chain in the target compound likely improves aqueous solubility compared to acetic acid derivatives (e.g., compound 4b) while maintaining membrane permeability .
  • Nitrobenzamide vs. Carboxylic Acid : The nitrobenzamide group in ’s compound enhances lipophilicity, favoring interactions with hydrophobic enzyme pockets, but may reduce solubility .

Research Findings and Implications

  • Synthetic Accessibility: The rhodanine core is synthetically flexible, allowing for diverse substitutions via Knoevenagel condensation, as demonstrated in and .
  • Structure-Activity Relationships (SAR): Arylidene Position: Electron-deficient arylidenes (e.g., 2-fluorophenyl) improve target binding but may reduce metabolic stability compared to electron-rich groups (e.g., 4-methoxyphenyl) . Acid Chain Length: Longer chains (e.g., butanoic acid) balance solubility and bioavailability, critical for in vivo efficacy .

Biological Activity

4-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid is a thiazolidinone derivative that has garnered attention due to its potential biological activities. This compound is characterized by its unique structural features, including a thiazolidinone ring and a fluorophenyl group, which may contribute to its pharmacological properties.

The molecular formula of the compound is C14H12FNO3S2C_{14}H_{12}FNO_3S_2 with a molecular weight of 325.38 g/mol. Its CAS number is 306324-33-4. The compound's structure includes a butanoic acid moiety attached to a thiazolidinone, which is known for various biological activities.

Antioxidant Activity

Studies have indicated that thiazolidinone derivatives exhibit significant antioxidant properties. The presence of sulfur in the thiazolidinone structure is believed to enhance the free radical scavenging ability of such compounds. In vitro assays demonstrated that this compound can effectively reduce oxidative stress markers, suggesting its potential application in preventing oxidative damage in cells .

Antimicrobial Properties

Research has shown that compounds containing thiazolidinone frameworks possess antimicrobial activity against various pathogens. The compound was tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing notable inhibitory effects. The mechanism of action is thought to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in several studies. It was found to inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting that it may serve as a therapeutic agent in inflammatory diseases. The modulation of NF-kB signaling pathways appears to be a key mechanism underlying its anti-inflammatory effects .

Cytotoxicity Against Cancer Cells

The cytotoxic effects of this compound were evaluated against various cancer cell lines, including breast and lung cancer cells. Results indicated that the compound induces apoptosis in cancer cells through the activation of caspase pathways. The selectivity for cancer cells over normal cells highlights its potential as an anticancer agent .

Study on Antioxidant Activity

A study conducted by MDPI assessed the antioxidant activity of thiazolidinone derivatives, including our compound. Using DPPH and ABTS assays, it was found that the compound exhibited significant free radical scavenging activity comparable to standard antioxidants like ascorbic acid .

Study on Antimicrobial Efficacy

In an antimicrobial efficacy study published in PubChem, this compound was tested against multiple strains of bacteria and fungi. The results showed a minimum inhibitory concentration (MIC) ranging from 25 µg/mL to 100 µg/mL, indicating potent antimicrobial properties .

Study on Anti-inflammatory Mechanisms

A recent investigation into the anti-inflammatory mechanisms revealed that treatment with this compound resulted in decreased levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential use in managing inflammatory conditions .

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